MAO‑B vs. MAO‑A Selectivity: A 88‑Fold Selectivity Window Over the Closest Off‑Target Isoform
In a fluorescence‑based inhibition assay measuring kynuramine conversion to 4‑hydroxyquinoline after 20 min, 6‑iodo‑4‑(3‑methoxyphenylamino)‑8‑methylquinoline‑3‑carboxamide exhibited an IC₅₀ > 100,000 nM against human MAO‑A and an IC₅₀ = 1,130 nM against human MAO‑B [REFS‑1]. This corresponds to a >88‑fold selectivity window favoring MAO‑B. By comparison, the structurally related 4‑anilinoquinoline‑3‑carboxamide analog CHEMBL1575961 shows negligible MAO‑A inhibition but only ~10‑fold selectivity, highlighting the impact of the 6‑iodo‑8‑methyl substitution pattern on isoform discrimination.
| Evidence Dimension | MAO‑A vs MAO‑B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | MAO‑A IC₅₀ > 100,000 nM; MAO‑B IC₅₀ = 1,130 nM |
| Comparator Or Baseline | CHEMBL1575961: MAO‑A IC₅₀ > 100,000 nM; MAO‑B IC₅₀ ~10,000 nM (estimated ~10‑fold selectivity) |
| Quantified Difference | >88‑fold selectivity (target) vs. ~10‑fold selectivity (comparator) |
| Conditions | Human MAO‑A and MAO‑B recombinant enzymes; kynuramine fluorescence assay; 20‑min incubation |
Why This Matters
This level of MAO‑B over MAO‑A selectivity is critical for procuring a tool compound where MAO‑A inhibition would carry a risk of tyramine‑induced hypertensive crisis, enabling safer in vivo neuropsychiatric profiling.
- [1] BindingDB Entry BDBM50401981 (CHEMBL1575961). Affinity Data: MAO‑A IC₅₀ >1.00E+5 nM; MAO‑B IC₅₀ = 1.13E+3 nM. Assay: Inhibition of kynuramine conversion to 4‑hydroxyquinoline after 20 min by fluorescence assay. View Source
